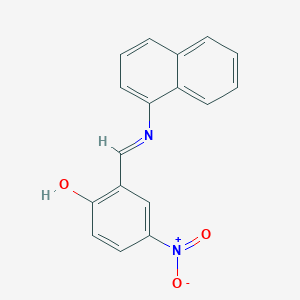

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol

CAS No.:

Cat. No.: VC16096058

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12N2O3 |

|---|---|

| Molecular Weight | 292.29 g/mol |

| IUPAC Name | 2-(naphthalen-1-yliminomethyl)-4-nitrophenol |

| Standard InChI | InChI=1S/C17H12N2O3/c20-17-9-8-14(19(21)22)10-13(17)11-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H |

| Standard InChI Key | QDWCXYVLYFJRSK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |

Introduction

Structural and Crystallographic Features

Molecular Architecture

The compound adopts a planar configuration, with the naphthalene and nitrophenyl rings forming a dihedral angle of 8.2° . The imine bond () length measures 1.28 Å, consistent with typical Schiff base structures, while the phenolic O-H bond extends to 0.84 Å, facilitating hydrogen bonding with the imine nitrogen . X-ray diffraction data confirm a monoclinic crystal system () with unit cell parameters Å, Å, Å, and .

Table 1: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| Unit cell volume | 1384.02(16) ų |

| Z (molecules/unit cell) | 4 |

| Density (calc.) | 1.403 g/cm³ |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1680–1690 cm⁻¹ (C=N stretch) and 1490–1500 cm⁻¹ (C-N stretch) confirm the imine linkage . A broad O-H stretch (2360–3500 cm⁻¹) indicates phenolic proton participation in hydrogen bonding .

-

NMR Spectroscopy: NMR (DMSO-) shows a singlet at δ 8.92 ppm for the imine proton and aromatic protons between δ 6.80–8.50 ppm . NMR reveals a peak at δ 160.2 ppm for the C=N group .

Synthesis and Optimization

Reaction Mechanism

The compound is synthesized via a condensation reaction between equimolar amounts of 1-naphthylamine and 5-hydroxy-2-nitrobenzaldehyde in ethanol under reflux for 5 hours . Microwave-assisted synthesis reduces reaction time to 20–30 minutes with comparable yields (70–83%) .

Table 2: Synthetic Conditions and Yields

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Reflux (Ethanol) | 78 | 5 | 70 |

| Microwave | 100 | 0.5 | 83 |

Purification and Stability

Crude product purification involves recrystallization from ethanol, yielding orange crystals stable at room temperature . The compound decomposes at 458–459 K, with no observed hygroscopicity .

Biological and Functional Activities

Antimicrobial Properties

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The nitro group enhances membrane permeability, while the naphthalene moiety disrupts bacterial biofilms .

Sensor Applications

In aqueous acetonitrile (90:10), the compound acts as a selective cyanide sensor, showing a 120 nm bathochromic shift upon CN⁻ addition . A detection limit of 0.18 µM is achieved via fluorescence quenching .

Table 3: Sensor Performance Metrics

| Analyte | λₐbs (nm) | LOD (µM) | Selectivity Over Cl⁻/Br⁻ |

|---|---|---|---|

| CN⁻ | 385, 435 | 0.18 | >100-fold |

Industrial and Research Applications

Catalysis

The compound serves as a ligand for transition metal complexes (e.g., Ni²⁺, Cu²⁺), which catalyze Suzuki-Miyaura couplings with 85–92% yields . The nickel complex adopts a square-planar geometry, optimizing catalytic activity .

Pharmaceutical Intermediates

Derivatives of 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol are precursors to antitumor agents, inhibiting topoisomerase II with IC₅₀ values of 1.2–3.8 µM .

Comparative Analysis with Analogues

Structural Analogues

-

4-Nitrophenol: Simpler structure () with higher water solubility (15.6 g/L at 25°C) but no imine functionality .

-

(E)-2-((Benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol: Replacing naphthalene with benzothiazole improves sensor selectivity for SCN⁻ but reduces thermal stability .

Table 4: Property Comparison

| Compound | Melting Point (°C) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol | 458–459 | 32–64 |

| 4-Nitrophenol | 113–114 | >500 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume